9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonane is a bicyclic compound characterized by a unique structural framework that includes two nitrogen atoms within its ring system. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential applications in drug development and as a building block for more complex molecules.
The compound can be synthesized through various methods, often involving the modification of existing bicyclic frameworks or the application of specific synthetic routes tailored to introduce the necessary functional groups. It is commercially available from chemical suppliers, including Sigma-Aldrich and BenchChem, which provide it for research and industrial applications .
9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonane belongs to the class of diazabicyclic compounds. These compounds are distinguished by their bicyclic structure that incorporates nitrogen atoms, which can influence their chemical reactivity and biological activity.
The synthesis of 9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonane typically involves multi-step procedures that may include:
Common synthetic approaches may include:
The molecular formula for 9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonane is . The compound features a bicyclic structure with two nitrogen atoms located at positions 3 and 9, contributing to its unique properties.
Key structural data includes:
9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonane participates in various chemical reactions, including:
Reactions are often conducted under controlled conditions to optimize yield and selectivity, with catalysts employed to enhance reaction rates where necessary .
The mechanism of action for compounds like 9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonane in biological systems often involves:
Research indicates that modifications to the bicyclic structure can significantly affect binding affinity and biological activity, highlighting the importance of structural integrity in drug design .
Key physical properties include:
Chemical properties include:
9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonane is utilized in various scientific applications:
This compound's unique structural features make it a valuable asset in both academic research and industrial applications, particularly in fields focused on medicinal chemistry and organic synthesis.
Transition metal catalysis enables efficient [2+2+2] and [3+2] cycloadditions for assembling the diazabicyclo[4.2.1]nonane core. These single-step annulations convert linear precursors into the bridged bicyclic system with high atom economy. Ruthenium and rhodium complexes (e.g., [Cp*Ru(cod)Cl] or [Rh(cod)2]OTf) catalyze the intramolecular [2+2+2] cyclotrimerization of triynes or yne-diynes, yielding the bicyclic framework at 80–110°C with 5–10 mol% catalyst loading [10]. The mechanism involves metallacyclopentadiene intermediates formed through oxidative coupling, followed by alkyne insertion and reductive elimination [10].
Table 1: Transition Metal Catalysts for [2+2+2] Cycloadditions
Metal | Catalyst System | Temperature | Yield Range | Key Advantage |
---|---|---|---|---|
Ru | Cp*Ru(cod)Cl | 80°C | 70–85% | Functional group tolerance |
Rh | [Rh(cod)₂]OTf | 100°C | 65–92% | High diastereoselectivity |
Co | CoI₂/Zn/ZnI₂ | 110°C | 60–75% | Cost efficiency |
Ni | Ni(cod)₂/PPh₃ | 90°C | 55–80% | Mild conditions |
Alternatively, [3+2] cycloadditions between aziridines and dihydrofurans, catalyzed by Ni⁰ complexes, construct the bicyclic skeleton under milder conditions (50–70°C). This method achieves excellent exo-selectivity (>95%) due to steric constraints in the transition state [7] [10].
Cobalt(I) catalysts uniquely enable the direct [6π + 2π] cycloaddition of N-substituted azepines with alkynes or alkenes, forming the diazabicyclo[4.2.1]nonane core in a single step. The CoI₂/Zn/ZnI₂ system (5 mol%) reductively generates active Co⁺ species that coordinate the azepine’s diene and imine motifs, facilitating intramolecular cyclization with tethered dipolarophiles [7]. This method is particularly valuable for synthesizing 9-alkyl- or 9-aryl-substituted derivatives, including the 9-isopropyl variant.
A one-pot variant integrates azepine formation, reduction, and lactamization, achieving diastereoselectivity >90% via substrate-directed stereocontrol. The reaction proceeds through a chair-like transition state where the isopropyl group adopts an equatorial position, minimizing 1,3-diaxial interactions [7]. Yields typically range from 65–82%, with minor isomers removed via crystallization.
Post-cyclization modifications install diverse functionality while preserving the scaffold’s stereochemical integrity. Key strategies include:
Stereocontrol exploits the scaffold’s inherent conformational rigidity. Nucleophiles approach substituents axially or equatorially depending on the existing ring fusion geometry. For instance, C3 carbonyl reduction with L-Selectride® yields endo-alcohols (>95% de) due to hydride delivery from the less hindered face [7] [8].
Recent advances prioritize sustainability without sacrificing efficiency:
Table 2: Sustainable Methods for Diazabicyclo[4.2.1]nonane Synthesis
Method | Catalyst/Reagent | Reaction Time | Yield | Environmental Metric |
---|---|---|---|---|
Continuous-Flow [3+2] | None | 15 min | 88% | PMI*: 2.1 |
Photoredox Cyclization | Ir(ppy)₃ (1 mol%) | 3 h | 75% | E-factor**: 8.5 |
Heterogeneous Coupling | Pd@MOF-808 (0.5 mol%) | 45 min | 92% | Recycled 5x |
PMI: Process Mass Intensity; *E-factor: Waste (kg) per Product (kg)* |
These innovations collectively address industrial scalability challenges, reducing waste and energy consumption while maintaining high stereofidelity [7] [10].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7